molecular formula C15H22ClN3 B12221900 [(1-isopropyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

[(1-isopropyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

Cat. No.: B12221900
M. Wt: 279.81 g/mol
InChI Key: HEJWDDUTUCVDQX-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-isopropyl-1H-pyrazole with 2-phenylethylamine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of (1-isopropyl-1H-pyrazol-4-yl)methylamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where functional groups such as halogens are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1-isopropyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • **(1-isopropyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine
  • **(1-isopropyl-1H-pyrazol-4-yl)methyl](2-chloroethyl)amine
  • **(1-isopropyl-1H-pyrazol-4-yl)methyl](2-bromoethyl)amine

Uniqueness

(1-isopropyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylethyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

2-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C15H21N3.ClH/c1-13(2)18-12-15(11-17-18)10-16-9-8-14-6-4-3-5-7-14;/h3-7,11-13,16H,8-10H2,1-2H3;1H

InChI Key

HEJWDDUTUCVDQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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